Cas no 10497-57-1 (bicyclo3.2.1octa-2,6-diene-3-carboxylic acid)

bicyclo3.2.1octa-2,6-diene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Bicyclo[3.2.1]octa-2,6-diene-3-carboxylicacid

- Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid (7CI,8CI,9CI)

- bicyclo[3.2.1]octa-3,6-diene-3-carboxylic acid

- 3-Carboxy-bicyclo< 3.2.1> octadien-(2,6)

- AG-D-18022

- Bicyclo[3.2.1]octadien-2,6-carbonsaeure-3

- Bicyclo< 3.2.1> octa-2,6-dien-3-carbonsaeure

- Bicyclo< 3.2.1> octadien-2,6-carbonsaeure-3

- CTK0H1753

- bicyclo3.2.1octa-2,6-diene-3-carboxylic acid

- BICYCLO[3.2.1]OCTA-2,6-DIENE-3-CARBOXYLIC ACID

- 10497-57-1

- EN300-24201074

- DTXSID70665680

-

- MDL: MFCD18826997

- インチ: InChI=1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11)

- InChIKey: FKIOICDQRSBEFF-UHFFFAOYSA-N

- ほほえんだ: OC(C1CC2C=CC(C2)C=1)=O

計算された属性

- せいみつぶんしりょう: 150.0681

- どういたいしつりょう: 150.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 37.3

bicyclo3.2.1octa-2,6-diene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24201074-0.1g |

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |

10497-57-1 | 95% | 0.1g |

$317.0 | 2024-06-19 | |

| Enamine | EN300-24201074-0.5g |

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |

10497-57-1 | 95% | 0.5g |

$713.0 | 2024-06-19 | |

| Enamine | EN300-24201074-0.05g |

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |

10497-57-1 | 95% | 0.05g |

$212.0 | 2024-06-19 | |

| Aaron | AR007XUX-100mg |

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylicacid |

10497-57-1 | 95% | 100mg |

$461.00 | 2025-02-14 | |

| Aaron | AR007XUX-1g |

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylicacid |

10497-57-1 | 95% | 1g |

$1282.00 | 2025-02-14 | |

| 1PlusChem | 1P007XML-250mg |

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylicacid |

10497-57-1 | 95% | 250mg |

$621.00 | 2023-12-26 | |

| Enamine | EN300-24201074-0.25g |

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |

10497-57-1 | 95% | 0.25g |

$452.0 | 2024-06-19 | |

| Enamine | EN300-24201074-2.5g |

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |

10497-57-1 | 95% | 2.5g |

$1791.0 | 2024-06-19 | |

| Enamine | EN300-24201074-1.0g |

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |

10497-57-1 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| Enamine | EN300-24201074-5.0g |

bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |

10497-57-1 | 95% | 5.0g |

$2650.0 | 2024-06-19 |

bicyclo3.2.1octa-2,6-diene-3-carboxylic acid 関連文献

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

bicyclo3.2.1octa-2,6-diene-3-carboxylic acidに関する追加情報

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic Acid (CAS No. 10497-57-1)

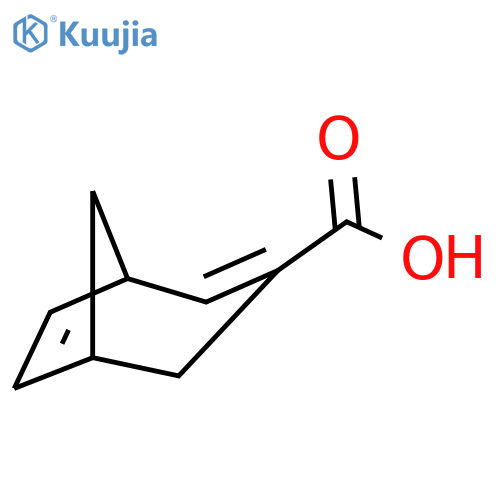

Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid (CAS No. 10497-57-1) is a unique and versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its bicyclic structure and carboxylic acid functional group, which endow it with a range of chemical properties and potential applications.

The bicyclo[3.2.1]octa-2,6-diene scaffold is a key structural motif in various natural products and synthetic compounds. Its unique architecture provides a rigid framework that can influence the conformational stability and reactivity of the molecule. The presence of the carboxylic acid group further enhances its utility by enabling a variety of chemical transformations and functionalization reactions.

Recent research has highlighted the potential of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid in the development of novel pharmaceuticals and biologically active compounds. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties. The rigid structure of the bicyclo[3.2.1]octa framework can help in optimizing the pharmacokinetic properties of drug candidates, such as solubility, stability, and bioavailability.

In the realm of materials science, bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid has been explored for its potential in the synthesis of advanced polymers and functional materials. The carboxylic acid group can serve as a reactive site for polymerization reactions, leading to the formation of polymers with tailored properties such as mechanical strength, thermal stability, and biodegradability.

One notable application of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is in the field of supramolecular chemistry, where it can be used to construct self-assembling structures and molecular machines. The rigid bicyclo[3.2.1]octa core provides a stable platform for the design of supramolecular assemblies with well-defined geometries and functionalities.

The synthesis of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid typically involves multi-step processes that leverage modern synthetic techniques such as ring-closing metathesis (RCM) and Diels-Alder reactions. These methods allow for the efficient construction of the complex bicyclic framework while maintaining high levels of stereocontrol and regiocontrol.

Recent advancements in computational chemistry have also contributed to our understanding of the electronic and steric properties of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid. Quantum mechanical calculations have provided insights into the reactivity patterns and potential reaction pathways involving this compound, facilitating its use in both academic research and industrial applications.

In summary, bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid (CAS No. 10497-57-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and supramolecular chemistry. Its unique structural features and functional groups make it an attractive building block for the development of novel materials and pharmaceuticals.

10497-57-1 (bicyclo3.2.1octa-2,6-diene-3-carboxylic acid) 関連製品

- 23635-14-5((S)-(-)-Perillic acid)

- 1639856-62-4((2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

- 2228862-23-3(4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one)

- 2287331-53-5(1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane)

- 851800-84-5(2-{(4-bromophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole)

- 63681-01-6(2,2,4,6-tetramethyl-1,2-dihydropyridine)

- 2639422-82-3(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}azetidin-3-yl)-1,3-oxazole-5-carboxylic acid)

- 2227882-00-8(rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol)

- 2229648-58-0(1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one)

- 180048-75-3(Cyclopentyl 4-thiomethylphenyl ketone)